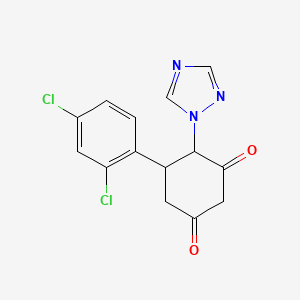

5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Description

The compound 5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione features a cyclohexanedione core substituted at position 5 with a 2,4-dichlorophenyl group and at position 4 with a 1,2,4-triazole moiety. The 2,4-dichlorophenyl group enhances lipophilicity, while the triazole may contribute to hydrogen bonding and target binding .

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O2/c15-8-1-2-10(12(16)3-8)11-4-9(20)5-13(21)14(11)19-7-17-6-18-19/h1-3,6-7,11,14H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTMWLVOWGCTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.

Cyclohexanedione Formation: The final step involves the formation of the cyclohexanedione ring, which can be achieved through a Dieckmann condensation reaction, where a diester undergoes intramolecular cyclization in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, azides.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antiviral activity. For instance, research has shown that derivatives of triazole can inhibit viral replication and exhibit cytotoxic effects against various viruses. The compound under discussion may share similar properties due to its triazole component.

In one study focusing on carbocyclic nucleosides synthesized from cyclohexanedione derivatives, specific analogues demonstrated moderate antiviral activity against coxsackie B4 virus with an effective concentration (EC50) of 9.4 µg/mL and a selectivity index (SI) of 8.4 . This suggests that the compound could be a candidate for further antiviral drug development.

Antifungal Properties

The triazole class of compounds is well-known for its antifungal properties. Compounds similar to 5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione have been studied for their efficacy against various fungal pathogens. The mechanism typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes, which is crucial for their survival.

Herbicide Safeners

The compound's structural features make it a candidate for use as a herbicide safener. Research indicates that certain derivatives of cyclohexanedione can enhance the protective effects of herbicides on crops while minimizing phytotoxicity. For example, studies have shown that modifications at the 5-position of cyclohexanedione significantly influence safener activity .

In greenhouse experiments, derivatives designed with specific substituents at this position exhibited improved safener activity when applied alongside herbicides to protect maize crops from damage . This application highlights the potential of this compound in sustainable agriculture practices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can coordinate with metal ions, inhibiting enzyme activity, while the dichlorophenyl group enhances its binding affinity and specificity. The cyclohexanedione moiety may participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

5-[2-(3-Chlorophenoxy)phenyl]-4-(1H-1,2,4-Triazol-1-yl)-1,3-cyclohexanedione (CPPCHD)

- Structural Differences: The cyclohexanedione core is retained, but the 2,4-dichlorophenyl group is replaced with a 2-(3-chlorophenoxy)phenyl substituent.

- The 3-chloro substitution on the phenoxy group may alter electronic effects, influencing binding affinity to fungal cytochrome P450 enzymes .

Quinconazole (3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl)-4(3H)-quinazolinone)

- Structural Differences: A quinazolinone core replaces the cyclohexanedione, with triazole and dichlorophenyl groups at positions 2 and 3, respectively.

- Functional Implications: Quinazolinone derivatives are known for antifungal activity via inhibition of sterol biosynthesis. The planar quinazolinone ring may enhance π-π stacking interactions with enzyme active sites, whereas the cyclohexanedione’s diketone group could favor hydrogen bonding .

Hexaconazole (rac-(2R)-2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-Triazol-1-yl)hexan-2-ol)

- Structural Differences: A hexanol backbone substitutes the cyclohexanedione, with triazole and dichlorophenyl groups at positions 1 and 2.

- The absence of a diketone reduces hydrogen-bonding capacity, possibly affecting target enzyme interactions compared to the cyclohexanedione derivative .

Diniconazole ((E)-(RS)-1-(2,4-Dichlorophenyl)-4,4-Dimethyl-2-(1H-1,2,4-Triazol-1-yl)Pent-1-en-3-ol)

- Structural Differences: A pentenol backbone with a double bond and methyl groups replaces the cyclohexanedione.

- The cyclohexanedione’s rigid structure may offer greater metabolic stability compared to diniconazole’s flexible pentenol chain .

Comparative Data Table

Notes:

- LogP : The target compound’s diketone group reduces lipophilicity compared to diniconazole but increases it relative to hexaconazole.

- Biological Activity: Cyclohexanedione derivatives may target sterol biosynthesis enzymes, similar to quinazolinone-based antifungals.

Research Findings and Implications

- Structural Stability : The cyclohexanedione core’s rigidity may enhance metabolic stability compared to flexible backbones in hexaconazole and diniconazole .

- Target Binding : The diketone moiety could form hydrogen bonds with fungal cytochrome P450 enzymes, a mechanism distinct from quinconazole’s π-π stacking .

- Agrochemical Potential: The dichlorophenyl group’s lipophilicity supports membrane penetration, akin to commercial triazole fungicides .

Biological Activity

5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H11Cl2N3O2

- CAS Number : 439111-26-9

- Molecular Weight : 304.16 g/mol

- Physical Form : Solid

- Purity : 90% .

Synthesis

The compound can be synthesized through various organic reactions involving triazole derivatives and cyclohexanedione. The synthesis typically involves the reaction of 2,4-dichlorophenyl derivatives with triazole intermediates under specific catalytic conditions.

Antifungal Activity

Research has shown that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives of triazoles are known to inhibit the growth of various fungal pathogens such as Colletotrichum gloeosporioides, which is responsible for papaya anthracnose .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacteria. Studies indicate that triazole derivatives can effectively inhibit bacterial growth and biofilm formation . The mechanism often involves disruption of cellular processes and interference with nucleic acid synthesis.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Triazole derivatives have been explored for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation and induce apoptosis . In vitro studies have shown promising results against various cancer cell lines.

Case Study 1: Antifungal Efficacy

In a controlled study evaluating the antifungal efficacy of triazole derivatives against Aspergillus niger, it was found that certain modifications to the triazole structure significantly enhanced antifungal activity while reducing cytotoxicity .

| Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity |

|---|---|---|

| Triazole A | 0.5 µg/mL | Low |

| Triazole B | 0.25 µg/mL | Moderate |

| 5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-cyclohexanedione | 0.15 µg/mL | Low |

Case Study 2: Antitumor Effects

A recent study investigated the antitumor effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to 5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-cyclohexanedione exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 10 µM .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.